

Validating the Endohedral Position of Barium in C74: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BA 74

Cat. No.: B1176561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and computational data to validate the endohedral position of barium within the C74 fullerene cage. We present detailed experimental protocols for the characterization of Ba@C74 and compare its structural parameters with those of other relevant endohedral fullerenes, namely Yb@C74 and La@C74. The data is supported by findings from single-crystal X-ray diffraction, X-ray Absorption Near Edge Structure (XANES) spectroscopy, and computational studies.

Data Presentation: Comparison of M@C74 Endohedral Fullerenes

The following table summarizes key quantitative data for Ba@C74, Yb@C74, and La@C74, providing a clear comparison of their structural and electronic properties.

Parameter	Ba@C74	Yb@C74	La@C74
Validation Method	Single-Crystal Synchrotron X-ray Diffraction, XANES, Quantum Chemical Calculations[1]	Computational (Gibbs Energy)	Computational (Relativistic DFT)[1]
Endohedral Position Confirmed	Yes (Experimental & Theoretical)[1]	Yes (Theoretical)	Yes (Theoretical)[1]
Metal Atom Off-Center Distance	~127-150 pm[1]	Not explicitly determined experimentally	~170 pm[1]
Shortest Metal- Carbon Distance	265 pm[1]	Data not available	Data not available
Cage Symmetry	D3h (inferred from co- crystal)[1]	Cages with and without isolated pentagons considered computationally	D3h (Theoretical)[1]
Formal Charge Transfer	Ba ²⁺ @C74 ²⁻	Yb ²⁺ @C74 ²⁻ (expected)	La ³⁺ @C74 ³⁻ (expected)

Experimental Protocols

Detailed methodologies for the key experiments performed on Ba@C74 are provided below.

Synthesis and Purification of Ba@C74

The production of Ba@C74 was achieved using the radio frequency (RF) method.[1] This process involves the simultaneous evaporation of barium and carbon under a dynamic flow of helium gas at varying temperatures. Following synthesis, the isolation of pure Ba@C74 was accomplished through a three-step high-pressure liquid chromatography (HPLC) separation, yielding approximately 0.5 mg of the pure compound.[1]

Single-Crystal Synchrotron X-ray Diffraction of Ba@C74

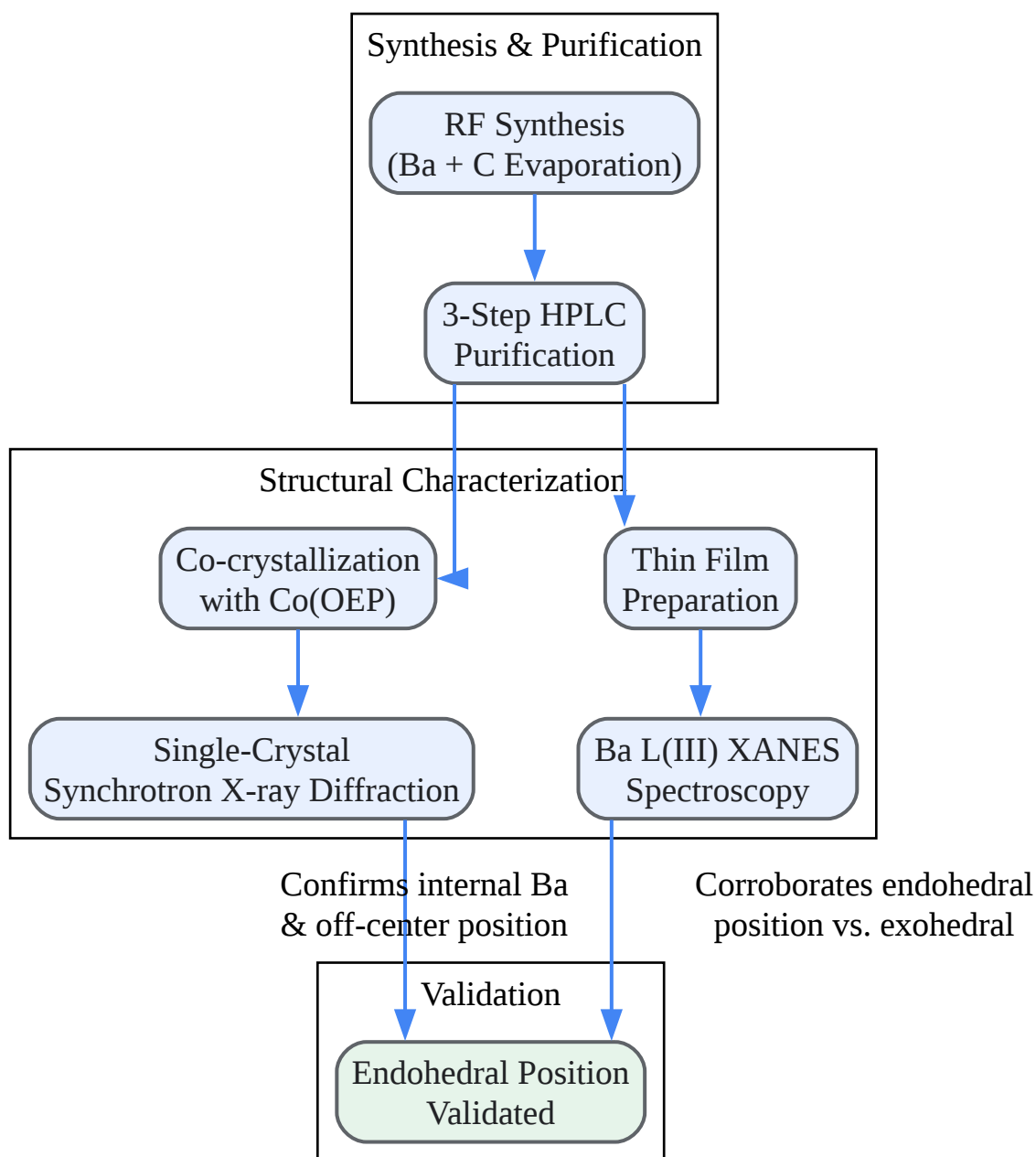
For the first time, the structure of a monometallofullerene was analyzed using single-crystal synchrotron diffraction.^[1] Microcrystals of Ba@C74 were co-crystallized with cobalt(II) octaethylporphyrin (Co(OEP)) and benzene to form Ba@C74·Co(OEP)·2C6H6. The diffraction data were collected at 100 K. This technique confirmed that the barium atom is localized inside the C74 cage.^[1] However, the analysis also revealed a high degree of disorder, with two split positions for the barium atom and two orientations of the C74 cage.^[1]

Ba L(III) XANES Spectroscopy of Ba@C74

To further validate the endohedral position of the barium atom, Ba L(III) X-ray Absorption Near Edge Structure (XANES) spectroscopy was performed on a thin film sample of Ba@C74.^[1] The experimental XANES spectrum exhibited a distinct double maximum structure at approximately $E = 5275$ eV.^[1] These experimental data were then compared with simulated XANES spectra for different structural models, including both exohedral (outside the cage) and endohedral (inside the cage) positions for the barium atom. The excellent agreement between the experimental spectrum and the simulated spectrum for the endohedral model confirmed that the barium atom is located inside the C74 cage in an off-center position.^[1] This finding is also in good agreement with quantum chemical calculations.^[1]

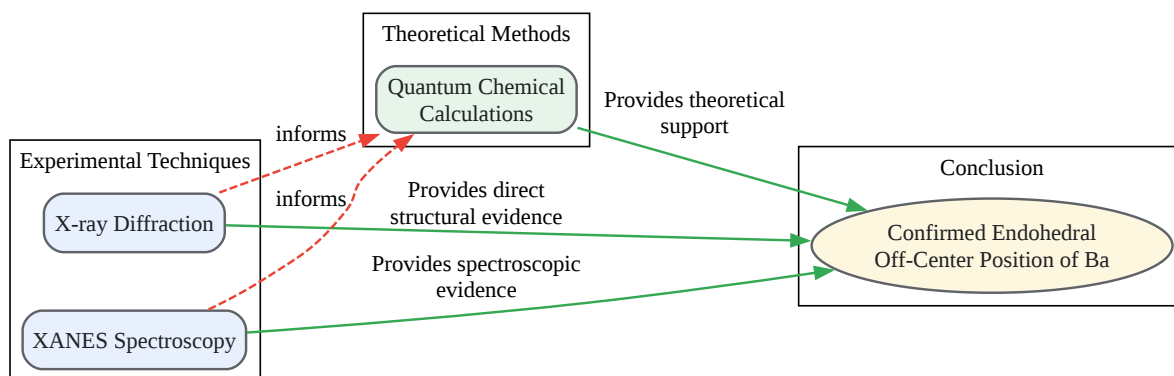
Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for validating the endohedral position of barium in C74 and the logical relationship between the different analytical techniques employed.



[Click to download full resolution via product page](#)

Experimental workflow for Ba@C74 validation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dynamic motion of La atom inside the C₇₄ (D_{3h}) cage: a relativistic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Endohedral Position of Barium in C₇₄: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176561#validating-the-endohedral-position-of-barium-in-c74]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com